molecular formula C14H18N4O2S B2681017 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210823-97-4

2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2681017
CAS No.: 1210823-97-4
M. Wt: 306.38
InChI Key: QHLSUPAKUIFMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a piperazine ring substituted with a cyclopropylsulfonyl group. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, receptors, and enzymes . This compound is hypothesized to exhibit activity in cancer therapy or neurological disorders, given structural parallels to other benzimidazole-based inhibitors and receptor modulators .

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-21(20,11-5-6-11)18-9-7-17(8-10-18)14-15-12-3-1-2-4-13(12)16-14/h1-4,11H,5-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLSUPAKUIFMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, with the CAS number 1210823-97-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 306.39 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. The piperazine ring and the benzimidazole moiety are crucial for its pharmacological effects.

Potential Mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown selective inhibition of HDAC6 over HDAC1, leading to antiproliferative effects in cancer cells .
  • Cell Cycle Arrest : Induces S-phase arrest in cancer cells, which is critical for inhibiting tumor growth .
  • PARP1 Inhibition : Compounds with similar structures have demonstrated the ability to inhibit PARP1 activity, which is significant in DNA repair mechanisms within cancer cells .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. For example:

  • In vitro Studies : Compounds related to this structure have shown efficacy against breast cancer cells with IC50 values comparable to established drugs like Olaparib .

Antimicrobial Activity

The compound is also being investigated for its potential antimicrobial properties, although specific data on this aspect remains limited.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

StudyFindings
PMC4689404Identified compounds that inhibit HDAC6 selectively and induce cell cycle arrest in lung cancer cells .
ProQuestDemonstrated moderate efficacy against human breast cancer cells with IC50 values significantly lower than standard treatments .
MDPIExplored various thiazole-bearing molecules that exhibit anticancer activity; similar structures may share mechanisms of action .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18N4O2S
  • Molecular Weight : 306.39 g/mol
  • IUPAC Name : 2-(4-cyclopropylsulfonylpiperazin-1-yl)-1H-benzimidazole

The compound features a benzimidazole core fused with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including those with piperazine structures. The compound has shown promise in inhibiting tumor growth by interfering with critical cellular processes:

  • Mechanism of Action : It is believed to disrupt tubulin polymerization, a vital process for cell division, thus leading to apoptosis in cancer cells.
  • Case Study Findings :
    • A derivative of benzimidazole demonstrated a significant reduction in cell viability across various cancer cell lines, achieving IC50 values lower than traditional chemotherapeutics like albendazole .
    • The compound's structural modifications have been linked to enhanced efficacy against specific cancer types, such as glioblastoma and melanoma.
CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92Human glioblastoma U251
Compound B1.98 ± 1.22Human melanoma WM793

Neurological Applications

The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Anticonvulsant Activity : Related piperazine derivatives have been documented for their anticonvulsant properties. The cyclopropylsulfonyl group may enhance these effects by modulating neurotransmitter release and receptor activity.
  • Research Insights :
    • Compounds similar to this one have shown efficacy in reducing seizure activity in preclinical models, indicating a potential role in epilepsy treatment .

Positive Allosteric Modulation

The compound may also serve as a positive allosteric modulator for certain receptors:

  • GABA-A Receptor Modulation : Research indicates that benzimidazole derivatives can interact with GABA-A receptors, enhancing their function and providing therapeutic benefits for anxiety and other mood disorders.
  • Implications for Treatment : This modulation could lead to the development of new anxiolytic drugs with improved safety profiles compared to traditional benzodiazepines .

Synthesis and Development

The synthesis of 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions that incorporate the cyclopropylsulfonyl group into the piperazine framework:

  • Synthetic Route : The introduction of the sulfonyl group is often achieved through sulfonylation reactions using appropriate reagents under controlled conditions.
  • Optimization for Production : Industrial methods may utilize continuous flow reactors to enhance yield and purity while minimizing by-products.

Comparison with Similar Compounds

Piperazine Ring Modifications

The target compound’s piperazine group is sulfonylated, distinguishing it from derivatives with unmodified piperazines (e.g., PF-4708671’s ethylpyrimidinyl-piperazine ). Cyclopropylsulfonyl may also reduce CYP450-mediated metabolism compared to halogenated analogs (e.g., 4-fluorophenyl in ).

Benzimidazole Core Variations

  • Electron-Withdrawing Groups : The trifluoromethyl group in 9d and PF-4708671 enhances membrane permeability but may reduce aqueous solubility. In contrast, the target’s sulfonyl group balances polarity and metabolic resistance.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine sulfonylation increases polarity, likely improving aqueous solubility over lipophilic derivatives like 2-(naphthalen-1-yl)-1H-benzo[d]imidazole (logP ~3.5) .
  • Metabolic Stability : Cyclopropylsulfonyl’s electron-withdrawing nature may reduce oxidative metabolism compared to 4-ethoxyphenyl (9e, ) or 4-chlorophenyl (23, ) analogs, which are prone to demethylation or dehalogenation.
  • Synthetic Accessibility : The target compound’s synthesis likely follows established routes for sulfonylation (e.g., m-CPBA oxidation in ), though yields may vary compared to high-yield carbaldehydes (up to 91.7% in ).

Limitations and Trade-offs

  • Bioavailability : While sulfonylation improves solubility, excessive polarity (cLogP <2) may limit blood-brain barrier penetration for CNS targets .
  • Synthetic Complexity : Introducing cyclopropylsulfonyl requires multi-step synthesis, contrasting with simpler derivatives like 2-(4-nitrophenyl)-1H-benzo[d]imidazole (2e, ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.